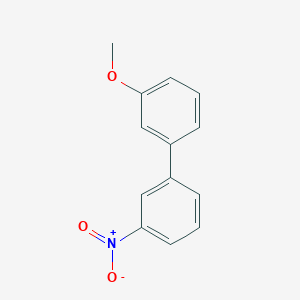

3-Methoxy-3'-nitro-1,1'-biphenyl

Descripción general

Descripción

The compound "3-Methoxy-3'-nitro-1,1'-biphenyl" is a biphenyl derivative with methoxy and nitro substituents on the phenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with methoxy and nitro groups, which can be useful in understanding the chemical behavior and properties of "3-Methoxy-3'-nitro-1,1'-biphenyl" .

Synthesis Analysis

The synthesis of related compounds often involves the Wittig reaction, as seen in the preparation of α-p-Methoxyphenyl-ω-p-nitrophenylpolyenes, which could be a relevant method for synthesizing "3-Methoxy-3'-nitro-1,1'-biphenyl" . Additionally, the Diels–Alder reaction is another synthetic route used for compounds with similar substituents, which may be applicable .

Molecular Structure Analysis

The molecular structure of compounds with methoxy and nitro groups has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These studies reveal that the nitroso substituents are often coplanar with the phenyl ring, while the methoxy groups can be at various angles to the phenyl ring . This information can be extrapolated to predict the molecular conformation of "3-Methoxy-3'-nitro-1,1'-biphenyl".

Chemical Reactions Analysis

The chemical reactions involving methoxy and nitro substituents include reductions and cyclizations. For instance, the reduction of nitro compounds can lead to amino derivatives or cyclic hydroxamic acids, depending on the reaction conditions . The reactivity of the nitro group in the presence of a methoxy group can also lead to various rearrangements and the formation of different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "3-Methoxy-3'-nitro-1,1'-biphenyl" include broad and structureless absorption curves in their electronic spectra, indicating delocalized electrons over the conjugated system . Theoretical calculations, such as DFT, can predict vibrational wavenumbers, electronic properties, and reactivity descriptors, which are crucial for understanding the behavior of these compounds . The presence of methoxy and nitro groups can also influence the nonlinear optical properties of these compounds .

Case Studies

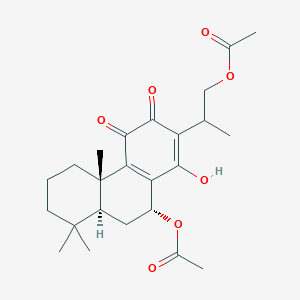

While the provided papers do not include case studies on "3-Methoxy-3'-nitro-1,1'-biphenyl", they do present case studies on similar compounds. For example, the anti-hepatic cancer activity of a novel curcumin ester with methoxy and nitro substituents was investigated, demonstrating the potential biological activity of such compounds . Additionally, the electrochemical behavior of unsymmetrical dihydropyridines with methoxy and nitro substituents has been studied, which could be relevant for understanding the electrochemical properties of "3-Methoxy-3'-nitro-1,1'-biphenyl" .

Aplicaciones Científicas De Investigación

Crystal Structures and Isomer Analysis

- Nitro-α-methoxy-trans-chalcones : The crystal structures of molecules similar to 3-Methoxy-3'-nitro-1,1'-biphenyl, like 2-methoxy-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, were studied to understand their conformational differences due to the positioning of nitro groups. These studies provide insights into the molecular configurations that are important in material science and pharmaceutical research (Bolte, Schütz, & Bader, 1996).

Corrosion Inhibition

- N-Phenyl-benzamide derivatives in corrosion inhibition : Derivatives of N-Phenyl-benzamide, which include methoxy and nitro substituents, have shown significant inhibition of mild steel corrosion in acidic environments. This application is critical in industrial maintenance and chemical engineering (Mishra et al., 2018).

Optical Properties Enhancement

- Poly(thiophene)s Postfunctionalization : A study on poly(3-hexylthiophene) demonstrated that incorporating various functional groups, including nitro groups, can significantly modify optical and photophysical properties. This has implications in the field of optoelectronics and photonics (Li, Vamvounis, & Holdcroft, 2002).

Synthesis and Characterization Studies

- Synthesis of 2-Hydroxycarbazole : In a process involving 2-nitro-4'-methoxy-biphenyl, researchers synthesized and characterized 2-Hydroxycarbazole. This compound finds its use in various chemical and pharmacological research (Du, 2015).

- Functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives : The study involved the synthesis and characterization of compounds with methoxy and nitro groups, contributing to our understanding of molecular properties, particularly in the development of novel organic compounds (Khalid et al., 2020).

Molecular Dynamics and Reaction Studies

- Heterogeneous reactions of aromatic compounds with radicals : The study of how compounds like 4-hydroxy-3-methoxy-benzaldehyde react with NO3 radicals informs our understanding of atmospheric chemical processes and potential environmental impacts (Liu, Wen, & Wu, 2017).

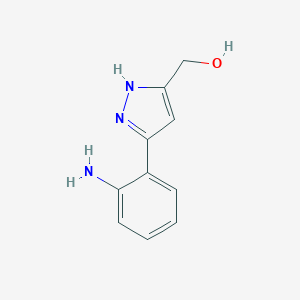

Non-linear Optical and Mesogenic Properties

- 2-Pyrazoline derivatives : The modification of 2-pyrazoline derivatives by substituting nitro or methoxy groups influences their fluorescent and non-linear optical properties. This has applications in materials science, particularly in the creation of new photonic materials (Barberá et al., 1998).

Photocrosslinking and Affinity Labeling

- 4-Nitrophenyl ethers as photoreagents : These compounds, which include methoxy and nitro groups, have been proposed for use in protein crosslinking and affinity labeling, important in biochemistry and molecular biology (Jelenc, Cantor, & Simon, 1978).

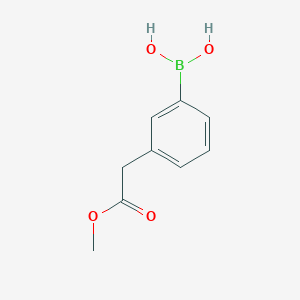

Molecular Synthesis and Analysis

- Substituted dibenzophospholes synthesis : Research involving the synthesis of compounds like 2-methoxy-6-nitrobiphenyl contributes to our understanding of molecular structures and synthesis pathways, which is fundamental in organic chemistry and pharmacology (Cornforth, Sierakowski, & Wallace, 1982).

Spin-State Switching in Fe(III) Complexes

- Effect of methoxy and nitro groups on Fe(III) complexes : The study explored how these groups influence the spin crossover behavior of Fe(III) complexes, which is crucial in magnetic materials research and development of sensors and switches (Dey et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPDMCFOTCDUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563968 | |

| Record name | 3-Methoxy-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3'-nitro-1,1'-biphenyl | |

CAS RN |

128923-93-3 | |

| Record name | 3-Methoxy-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

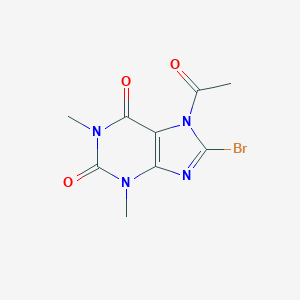

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

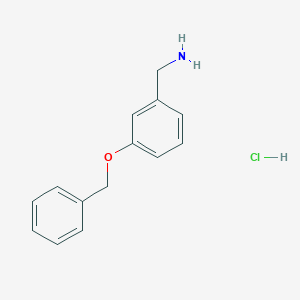

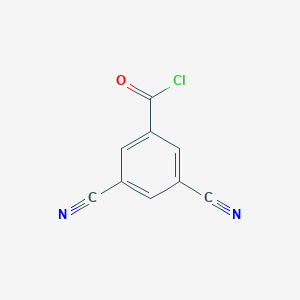

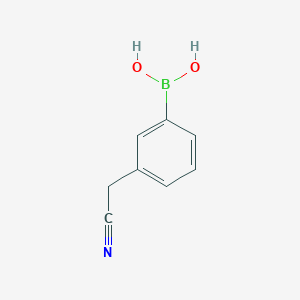

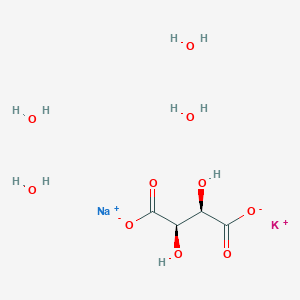

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.